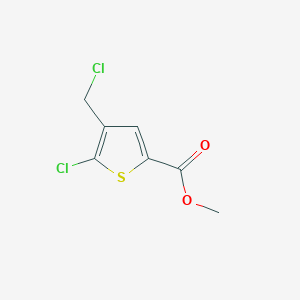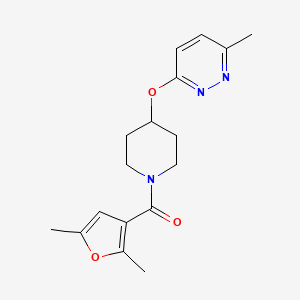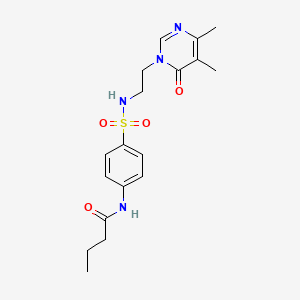
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a heterocyclic compound that contains a sulfonamido moiety. This structural feature is significant as it is often associated with various biological activities, including antibacterial and antitumor properties. The presence of a pyrimidinyl group suggests that the compound could interact with biological systems through various mechanisms, potentially inhibiting the growth of bacteria or cancer cells.
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored, with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate being reacted with active methylene compounds to produce a range of derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives has been studied . Another related compound, 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, was synthesized by reacting chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group .
Molecular Structure Analysis
Quantum mechanical calculations have been performed on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, to investigate its electronic structure . The analysis included molecular electrostatic potentials (MEP) and the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . The small HOMO-LUMO energy gap indicated that the molecule is chemically reactive, which could be relevant for the compound as well .
Chemical Reactions Analysis
The chemical reactivity of these compounds is significant for their biological activity. The small HOMO-LUMO gap suggests a tendency to engage in chemical reactions, which could be crucial for the interaction with biological targets . The synthesis process often involves the formation of derivatives through reactions with various compounds, which can significantly alter the biological activity of the resulting molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and reactivity. The IR vibrational spectra of a related molecule were assigned using DFT techniques, and the vibrational assignments were compared with experimental values . These properties are essential for understanding how the compound interacts with biological systems and for predicting its behavior in different environments.
Antibacterial and Antitumor Activity
The antibacterial activity of newly synthesized heterocyclic compounds containing a sulfonamido moiety has been evaluated, with some compounds exhibiting high activities . Similarly, the antitumor activity of a related compound was found to be significant, with a therapeutic index twice that of chlorambucil . These findings suggest that N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide could also possess similar biological activities, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
Antibacterial Agents Development : Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This involves reacting precursors with active methylene compounds and other reagents to produce derivatives with high antibacterial activity against a variety of bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Research
Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing potential in inhibiting cancer cell growth and inflammation. The structural modifications of these derivatives significantly influence their biological activities, providing insights into the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Investigations
Evaluation for Antimicrobial Potential : Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activities against specific insects and microbial strains, suggesting their utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Fluorescence and Binding Studies
Fluorescence Binding with Bovine Serum Albumin (BSA) : The interaction between novel p-hydroxycinnamic acid amides and BSA has been investigated through fluorescence and UV–vis spectral studies. These interactions offer insights into the binding affinities and potential biological relevance of these compounds (Meng et al., 2012).
Herbicidal Activity and Molecular Docking Studies
Herbicidal Activity Analysis : Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) as herbicides, have been analyzed through molecular docking and comparative studies. This research provides a foundation for understanding the bioactive conformations of these compounds and their interactions with AHAS, guiding the design of more effective herbicides (He et al., 2007).
Eigenschaften
IUPAC Name |
N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSNEFNXDREML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)
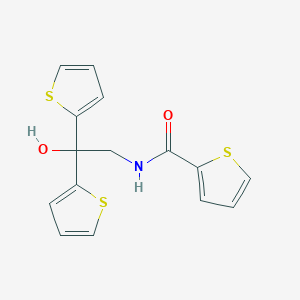
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)
![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)
![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)
![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)
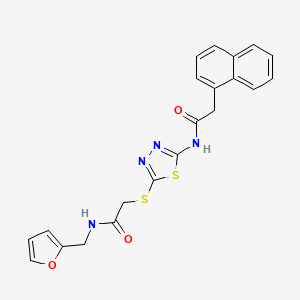
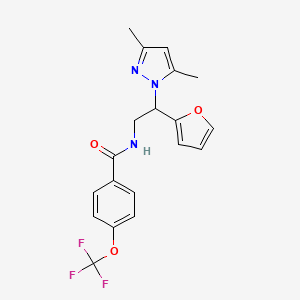
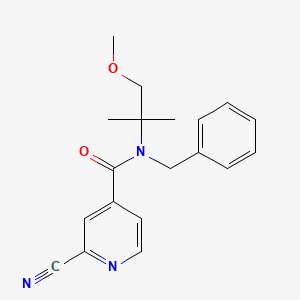

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
